molecular formula C13H17NO5 B2484089 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid CAS No. 2344678-01-7

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid

Cat. No. B2484089
CAS RN: 2344678-01-7
M. Wt: 267.281
InChI Key: WAUOIMHPBNHXAQ-UHFFFAOYSA-N
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Description

“4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid” is the Boc protected form of 4-(Aminomethyl)benzoic Acid . It is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Synthesis Analysis

The synthesis of this compound involves the slow addition of 0.5 moles of sulfuric acid or dimethyl sulfate as a catalyst at low temperatures . The reaction temperature is maintained at 0-5 degrees Celsius with sufficient stirring . After the reaction is complete, the reaction product is filtered and washed with cold ether . The washed product is then dried to obtain 4- (tert-butoxycarbonyl)benzoic acid .


Molecular Structure Analysis

The molecular weight of this compound is 267.28 . The IUPAC name is 4-((((tert-butoxycarbonyl)amino)oxy)methyl)benzoic acid . The InChI code is 1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) .


Chemical Reactions Analysis

This compound is used as a reagent in the synthesis of indoleamide derivatives as EP2 antagonists with high selectivity . It is also used as a reagent in the synthesis of aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors .


Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline solid . It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane . It is stable at room temperature but may decompose at high temperatures .

Scientific Research Applications

Synthesis of Boc Derivatives of Amino Acids

This compound is used in the synthesis of Boc derivatives of amino acids . The Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis. It is often used in the synthesis of peptides, where it prevents unwanted side reactions.

Deprotection of Boc Amino Acids and Peptides

A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid is described . This process is crucial in peptide synthesis, where the Boc group must be removed at a certain stage to allow further reactions to occur.

Use in Ionic Liquids

The compound has been used in the formation of ionic liquids . Ionic liquids have a wide range of applications, including as solvents for chemical reactions, in electrochemistry, and in the extraction of metals.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is irritating to eyes, respiratory system, and skin . It is recommended to wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA’s eye and face protection regulations in 29 CFR 1910.133 .

Mechanism of Action

Target of Action

It is known to be used as a reagent in the synthesis of various bioactive compounds .

Mode of Action

It is known to be involved in the synthesis of indoleamide derivatives as EP2 antagonists and aminopyridine-derived amides as nicotinamide phosphoribosyltransferase inhibitors . The specific interactions with its targets and the resulting changes are subject to the specific context of these syntheses.

Biochemical Pathways

The compound plays a role in the synthesis of bioactive compounds that can affect various biochemical pathways. For instance, EP2 antagonists can modulate prostaglandin E2 signaling, and nicotinamide phosphoribosyltransferase inhibitors can influence NAD+ metabolism . The exact downstream effects would depend on the specific biochemical context.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound is stable under normal temperature but may decompose under high temperature . It is soluble in organic solvents like ethanol, dimethylformamide, and dichloromethane , which can affect its reactivity in synthesis reactions. Other factors like pH and presence of other chemicals can also influence its action.

properties

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAUOIMHPBNHXAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid

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